Cyclobutanol
Overview
Description
Synthesis Analysis
The synthesis of cyclobutanol and related cyclobutane-containing compounds is often achieved through [2 + 2]-type cycloaddition reactions. These reactions can be intermolecular or intramolecular, leading to a wide range of cyclobutane derivatives with diverse biological activities and potential for biomimetic syntheses. The process involves complex synthetic strategies that aim to construct the cyclobutane core efficiently, demonstrating the compound's significance in natural product synthesis and the synthetic challenges it presents (Yang et al., 2022).
Molecular Structure Analysis
Cyclobutanol's molecular structure is characterized by a four-membered cyclobutane ring bearing a hydroxyl group. This structural feature is crucial for its chemical properties and reactivity. The cyclobutane ring imparts strain to the molecule, influencing its reactivity in chemical reactions. The presence of the hydroxyl group also makes cyclobutanol an alcohol, affecting its solubility, boiling point, and potential for further chemical modifications.
Chemical Reactions and Properties
Cyclobutanol participates in various chemical reactions typical of alcohols, such as substitution and elimination reactions, and can undergo transformations to form different functionalized cyclobutane derivatives. These reactions are often explored in the synthesis of natural products containing cyclobutane rings, where cyclobutanol may serve as a precursor or intermediate. The unique cyclobutane ring structure of cyclobutanol also influences its chemical properties, making it a subject of interest for studies on cyclobutane-containing natural products and their synthetic analogs (Sergeiko et al., 2008).
Physical Properties Analysis
The physical properties of cyclobutanol, such as melting point, boiling point, and solubility, are influenced by its compact cyclobutane ring and hydroxyl group. These properties are essential for determining cyclobutanol's behavior in different environments and its suitability for various applications. Understanding these physical properties is crucial for manipulating cyclobutanol in synthetic processes and for its storage and handling.
Chemical Properties Analysis
Cyclobutanol's chemical properties are defined by its reactivity and stability. The strained cyclobutane ring makes cyclobutanol reactive in certain types of chemical reactions, such as ring-opening reactions. However, the hydroxyl group also imparts typical alcohol reactivity, allowing for a range of transformations. These chemical properties are critical for the design of synthetic strategies involving cyclobutanol and for exploiting its potential in the synthesis of complex molecules.
For more in-depth insights and examples of cyclobutanol synthesis and its applications, refer to the literature (Yang et al., 2022; Sergeiko et al., 2008).
Scientific Research Applications
Synthesis of Substituted Ketones : Cyclobutanols are used as precursors for the preparation of β-substituted ketones through radical-mediated ring-opening functionalization. This process can involve fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).
Drug Development : Cyclobutanols are utilized in drug candidates to improve various factors such as preventing cis/trans-isomerization, increasing metabolic stability, and directing key pharmacophore groups (van der Kolk et al., 2022).
Synthesis of Pestalotiopsin A : They serve as a precursor in the synthesis of pestalotiopsin A via zirconocene-mediated ring contraction (Dong et al., 2006).
Alkaloid Synthesis : Cyclobutane-containing alkaloids, which include cyclobutanols, have been found to have antimicrobial, antibacterial, antitumor, and other activities, making them an important source for drug discovery (Sergeiko et al., 2008).
Photorearrangement of α-Cyclopropyl Ketone : Cyclobutanols are used in the novel photorearrangement of α-Cyclopropyl Ketone to β-Unsaturated Ketone (Osuka et al., 1987).
Antibacterial Activity : Cyclobutanol-containing dipeptides, such as (1S,2S)-1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, have shown enhanced antibacterial activity (Baldwin et al., 1986).
Synthesis of Butyrophenone Derivatives : Cyclobutanones, which can be derived from cyclobutanols, react with arylboronic acids in the presence of a rhodium complex to produce butyrophenone derivatives (Matsuda et al., 2004).
Catellani Termination Reaction : Cyclobutanol ring-opening in the Catellani termination reaction leads to high yields and broad substrate scope for polysubstituted aromatic hydrocarbons (Wang et al., 2021).
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : Cycloalkanols like cyclobutanols are precursors for the synthesis of distally substituted alkyl ketones and PAHs (Wu & Zhu, 2018).
Anticancer and Antimicrobial Properties : Cyclobutane-containing alkaloids exhibit antimicrobial, antibacterial, anticancer, and other activities (Dembitsky, 2007).
Functionalized 1,2-Dioxanes Synthesis : Cyclobutanols undergo oxidative ring expansion to give 1,2-dioxanols, which can be modified to create functionalized 1,2-dioxanes (López et al., 2020).
SmI2-mediated Radical Cyclizations : These cyclizations result in excellent diastereocontrol and a versatile handle for further manipulation (Harb et al., 2010).
Phase Transitions and Molecular Conformation Changes : Cyclobutanol undergoes phase transitions and molecular conformation changes based on temperature (Cheng et al., 2015).
Selective cine-arylation of tert-cyclobutanols : This process is enabled by nickel catalysis and leads to unusual site-selectivity at the C3-position of tert-cyclobutanols (Hu et al., 2021).
Enantioselective Synthesis of Indanols : This is achieved from tert-cyclobutanols using a rhodium-catalyzed C-C/C-H activation sequence (Seiser et al., 2009).
Study of Temperature-Dependent Phase Transformation : The phase transformation of cyclobutanol is studied through Raman spectra (Zhang et al., 2016).
Synthesis of Cyclobutanol : It can be synthesized by hydrolysis of cyclobutyl cyclobutanecarboxylate or electrolysis of potassium cyclobutanecarboxylate (Roberts & Simmons, 1951).
Safety And Hazards
Cyclobutanol is a highly flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . When inhaled or ingested, cyclobutanol may cause irritation and other health problems .
Relevant Papers
- "Thermal and dielectric studies on orientationally disordered crystal: cyclobutanol" .
- "Recent advances in the total synthesis of cyclobutane-containing natural products" .
- "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization" .
properties
IUPAC Name |
cyclobutanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXBEHDVMTNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062712 | |
Record name | Cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Cyclobutanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8538 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Cyclobutanol | |
CAS RN |
2919-23-5 | |
Record name | Cyclobutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2919-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclobutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOBUTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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